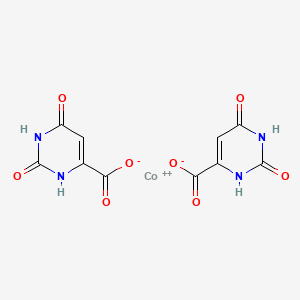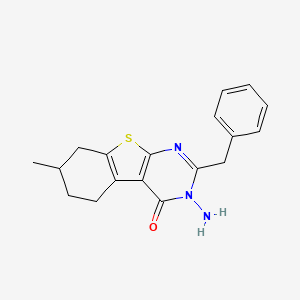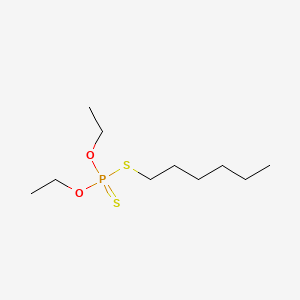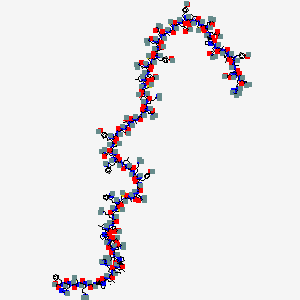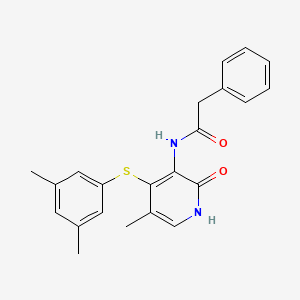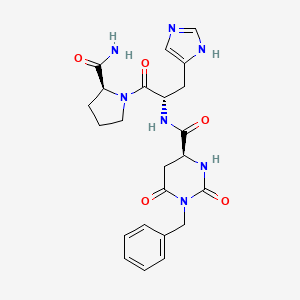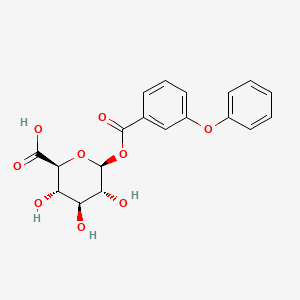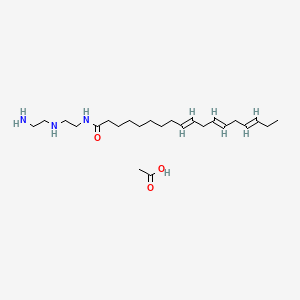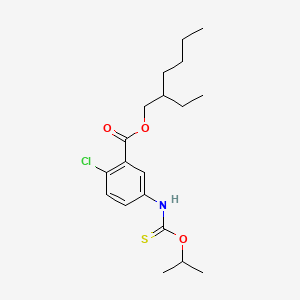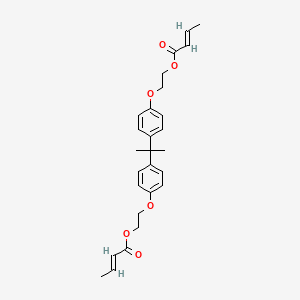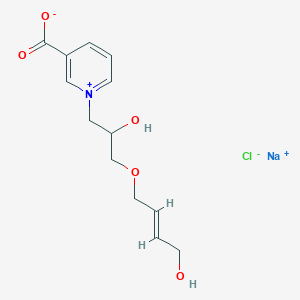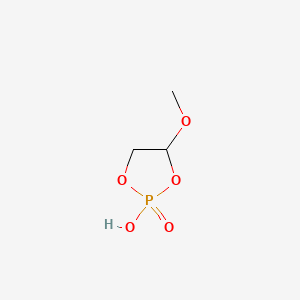
1,3,2-Dioxaphospholane-4-methanol, 2-hydroxy-, 2-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 1,3,2-Dioxaphospholane-4-methanol, 2-hydroxy-, 2-oxide typically involves the reaction of hydroxybenzoate with triethylamine chlorophosphate . This method yields a colorless to pale yellow liquid that is soluble in organic solvents and exhibits good stability . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
1,3,2-Dioxaphospholane-4-methanol, 2-hydroxy-, 2-oxide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different phosphates.
Reduction: It can be reduced under specific conditions to yield phosphite derivatives.
Substitution: Common reagents such as phenyl Grignard reagents can react with this compound to form substituted products.
Esterification: It is used in esterification reactions for cyclic phosphate synthesis.
Wissenschaftliche Forschungsanwendungen
1,3,2-Dioxaphospholane-4-methanol, 2-hydroxy-, 2-oxide has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1,3,2-Dioxaphospholane-4-methanol, 2-hydroxy-, 2-oxide involves its role as a catalyst in phosphorylation reactions. It facilitates the transfer of phosphate groups to target molecules, thereby modifying their chemical properties . The molecular targets and pathways involved in these reactions are primarily related to the formation of phosphoester bonds .
Vergleich Mit ähnlichen Verbindungen
1,3,2-Dioxaphospholane-4-methanol, 2-hydroxy-, 2-oxide can be compared with other similar compounds such as:
2-Ethoxy-1,3,2-dioxaphospholane 2-oxide: This compound is used in similar applications, particularly in the synthesis of biocompatible polymers.
2-Chloro-1,3,2-dioxaphospholane 2-oxide: Known for its use in esterification reactions and synthesis of cyclic phosphates.
The uniqueness of this compound lies in its specific catalytic properties and its ability to form stable phosphoester bonds, making it highly valuable in various fields of research and industry .
Eigenschaften
CAS-Nummer |
5695-96-5 |
|---|---|
Molekularformel |
C3H7O5P |
Molekulargewicht |
154.06 g/mol |
IUPAC-Name |
2-hydroxy-4-methoxy-1,3,2λ5-dioxaphospholane 2-oxide |
InChI |
InChI=1S/C3H7O5P/c1-6-3-2-7-9(4,5)8-3/h3H,2H2,1H3,(H,4,5) |
InChI-Schlüssel |
HRMMXGHYEGOZAK-UHFFFAOYSA-N |
Kanonische SMILES |
COC1COP(=O)(O1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Phenoxyethyl N-methyl-n-[3-methyl-4-[(5-nitro-2-thiazolyl)azo]phenyl]-beta-alaninate](/img/structure/B15181515.png)
